Ethenyl dec-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethenyl dec-2-enoate can be synthesized through esterification reactions. One common method involves the reaction of vinyl alcohol with dec-2-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Ethenyl dec-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the vinyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of light or heat.
Major Products:
Oxidation: Dec-2-enoic acid.
Reduction: Dec-2-enol.
Substitution: Vinyl halides.
Scientific Research Applications
Ethenyl dec-2-enoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which have applications in coatings, adhesives, and sealants.
Materials Science: The compound is utilized in the development of advanced materials with specific properties such as flexibility, durability, and resistance to environmental factors.
Biological Studies: Researchers explore its potential as a precursor for bioactive compounds that may have pharmaceutical applications.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which ethenyl dec-2-enoate exerts its effects depends on the specific reaction or application. In polymerization reactions, the vinyl group undergoes radical polymerization, forming long polymer chains. The ester functional group can participate in various chemical transformations, influencing the reactivity and properties of the resulting compounds.
Comparison with Similar Compounds
Ethyl dec-2-enoate: Similar ester structure but with an ethyl group instead of a vinyl group.
Methyl dec-2-enoate: Contains a methyl group in place of the vinyl group.
Vinyl butyrate: A shorter-chain ester with similar reactivity.
Uniqueness: Ethenyl dec-2-enoate is unique due to its vinyl group, which imparts distinct reactivity and polymerization properties. This makes it particularly valuable in the synthesis of specialized polymers and materials with tailored characteristics.
Properties
CAS No. |
25103-22-4 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
ethenyl dec-2-enoate |
InChI |
InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h4,10-11H,2-3,5-9H2,1H3 |
InChI Key |
DPWAODQLQROODR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CC(=O)OC=C |
Origin of Product |
United States |
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